3-(Cyanomethyl)phenyl benzoate
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Overview
Description
3-(Cyanomethyl)phenyl benzoate is an organic compound that belongs to the class of aromatic esters It consists of a benzoate group attached to a phenyl ring, which is further substituted with a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)phenyl benzoate can be achieved through several methods. One common approach involves the reaction of 3-(cyanomethyl)phenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl benzoate.
Reduction: 3-(Cyanomethyl)phenyl benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyanomethyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)phenyl benzoate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The cyanomethyl group can participate in nucleophilic addition reactions, forming various derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Lacks the cyanomethyl group, resulting in different reactivity and applications.
3-(Hydroxymethyl)phenyl benzoate: Contains a hydroxymethyl group instead of a cyanomethyl group, leading to different chemical properties.
3-(Cyanomethyl)phenyl acetate:
Uniqueness
3-(Cyanomethyl)phenyl benzoate is unique due to the presence of both the cyanomethyl and benzoate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
112055-51-3 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[3-(cyanomethyl)phenyl] benzoate |
InChI |
InChI=1S/C15H11NO2/c16-10-9-12-5-4-8-14(11-12)18-15(17)13-6-2-1-3-7-13/h1-8,11H,9H2 |
InChI Key |
DIQPAEUZVVBEOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CC#N |
Origin of Product |
United States |
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